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Abstract
1-Chloro-7-nitroisoquinoline is a halogenated nitroaromatic heterocyclic compound. Its

structure, featuring an isoquinoline core functionalized with both an electron-withdrawing nitro

group and a reactive chloro substituent, makes it a valuable intermediate in synthetic organic

chemistry. This guide provides a comprehensive overview of its molecular structure,

physicochemical properties, plausible synthetic pathways, and potential applications,

particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of

its functional groups offers multiple avenues for chemical modification, positioning it as a

versatile scaffold for developing novel bioactive molecules.[1]

Introduction: The Isoquinoline Scaffold in Drug
Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core

structure of numerous natural products (e.g., morphine, berberine) and synthetic drugs with a

wide range of biological activities.[2] The introduction of specific substituents onto this

heterocyclic system can profoundly modulate its electronic properties, reactivity, and

pharmacological profile. In 1-Chloro-7-nitroisoquinoline, the presence of a chlorine atom at

the 1-position and a nitro group at the 7-position creates a unique electronic and steric

environment.
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The chlorine atom can act as a leaving group in nucleophilic aromatic substitution reactions,

while the nitro group is a strong electron-withdrawing group that can be reduced to an amino

group for further derivatization.[1][3] This dual functionality makes 1-Chloro-7-
nitroisoquinoline a significant building block for creating libraries of complex molecules with

potential therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2]

[4]

Molecular Structure and Physicochemical
Properties
The fundamental characteristics of 1-Chloro-7-nitroisoquinoline are rooted in its molecular

structure, which consists of a fused bicyclic system of a benzene ring and a pyridine ring,

substituted with chloro and nitro groups.

Molecular Structure Diagram
The structural arrangement of 1-Chloro-7-nitroisoquinoline is depicted below.

Caption: 2D structure of 1-Chloro-7-nitroisoquinoline.

Quantitative Data Summary
The key physicochemical properties of 1-Chloro-7-nitroisoquinoline are summarized in the

table below for quick reference.
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Property Value Source(s)

Molecular Formula C₉H₅ClN₂O₂ [5][6]

Molecular Weight 208.60 g/mol [5][6][7][8]

CAS Number 244219-94-1 [5][6][7]

Canonical SMILES
C1=CC(=CC2=C1C=CN=C2Cl

)--INVALID-LINK--[O-]
[6]

Purity ≥96% (typical) [7][8]

Appearance Typically a solid N/A

Storage 2-8°C, under inert gas [1]

Synthesis and Reactivity
While a specific, peer-reviewed synthesis dedicated solely to 1-Chloro-7-nitroisoquinoline is

not prominently documented, its synthesis can be logically inferred from established reactions

on the isoquinoline core. A plausible and robust pathway involves the chlorination of a nitro-

substituted isoquinolinone precursor.

Proposed Synthetic Pathway
A logical approach begins with 7-nitroisoquinolin-1(2H)-one, which can be synthesized through

the nitration of isoquinolin-1(2H)-one. The subsequent chlorination of the lactam functionality

yields the target compound.
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Step 1: Nitration

Step 2: Chlorination

Isoquinolin-1(2H)-one

HNO₃ / H₂SO₄

7-Nitroisoquinolin-1(2H)-one

POCl₃ or SOCl₂

1-Chloro-7-nitroisoquinoline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-Chloro-7-nitroisoquinoline.

Experimental Protocol (Generalized)
This protocol describes a generalized procedure based on common laboratory practices for the

transformation of heterocyclic lactams to their chloro-derivatives.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, place 7-nitroisoquinolin-1(2H)-one (1.0 eq).

Chlorination: Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) (3-5

eq) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

Heating: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed

ice to quench the excess chlorinating agent.

Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium

bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane

(CH₂Cl₂) or ethyl acetate (3 x volume).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by recrystallization.

Chemical Reactivity
The reactivity of 1-Chloro-7-nitroisoquinoline is dominated by its two key functional groups:

1-Chloro Group: The C1 position is activated towards nucleophilic aromatic substitution

(SₙAr). The electronegative nitrogen atom in the isoquinoline ring and the electron-

withdrawing nitro group enhance the electrophilicity of this position, allowing the chlorine to

be displaced by various nucleophiles (e.g., amines, alkoxides, thiols). This makes it an

excellent precursor for introducing diverse functionalities at the C1 position.[1]

7-Nitro Group: The nitro group can be readily reduced to a primary amine (7-amino-1-

chloroisoquinoline) using standard reducing agents like stannous chloride (SnCl₂) or catalytic

hydrogenation (H₂/Pd-C).[3] This resulting amino group can then be used in a variety of

subsequent reactions, such as amide bond formation or diazotization.

Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure

allows for the prediction of key spectroscopic features essential for its characterization.[9][10]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic

protons on the isoquinoline core. The chemical shifts would be influenced by the anisotropic

effects of the fused ring system and the electronic effects of the chloro and nitro substituents.

Protons closer to the nitro group are expected to be shifted further downfield.
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¹³C NMR: The carbon NMR spectrum should display nine signals corresponding to the nine

carbon atoms in the molecule. The carbon atom attached to the chlorine (C1) and the carbon

attached to the nitro group (C7) would have characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands

corresponding to the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and

1350-1330 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be prominent.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208

and an M+2 peak at m/z 210 with an intensity ratio of approximately 3:1, which is the

characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Research and Drug Development
1-Chloro-7-nitroisoquinoline is primarily utilized as a chemical intermediate for the synthesis

of more complex molecules with potential biological activity.[1] Its value lies in its capacity to

serve as a scaffold for building compounds targeted at various diseases.

Anticancer Agents: Nitroaromatic compounds and substituted isoquinolines have been

investigated as potential anticancer agents.[2] The nitroisoquinoline scaffold can be

elaborated to synthesize inhibitors of key enzymes in cancer progression, such as

topoisomerases or kinases.[2]

Antimicrobial Compounds: The nitro group is a well-known pharmacophore in antimicrobial

drugs. It can be reduced in microbial cells to generate toxic reactive nitrogen species.[2]

Therefore, derivatives of 1-Chloro-7-nitroisoquinoline are logical candidates for the

development of new antibacterial or antifungal agents.

Scaffold for Chemical Libraries: Due to its dual reactivity, this molecule is an ideal starting

point for creating diverse chemical libraries for high-throughput screening. The sequential or

orthogonal modification at the C1 and C7 positions allows for the rapid generation of a wide

array of novel structures for drug discovery campaigns.

Conclusion
1-Chloro-7-nitroisoquinoline is a strategically functionalized heterocyclic compound with

significant potential as a building block in synthetic and medicinal chemistry. Its well-defined
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molecular structure and predictable reactivity at both the chloro- and nitro-substituted positions

provide researchers with a versatile tool for the design and synthesis of novel, biologically

active molecules. This guide has outlined its core properties, a plausible synthetic approach,

and its prospective applications, underscoring its importance for professionals in drug

development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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